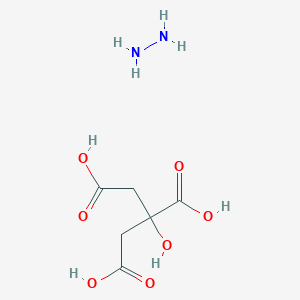![molecular formula C4H9LiN2Si B14426566 Lithium, [diazo(trimethylsilyl)methyl]- CAS No. 84645-45-4](/img/structure/B14426566.png)
Lithium, [diazo(trimethylsilyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium, [diazo(trimethylsilyl)methyl]- is an organolithium compound that is also classified as an organosilicon compound. It has the empirical formula LiCH₂Si(CH₃)₃ and is known for its unique reactivity and versatility in organic synthesis. This compound is often used as a reagent in various chemical reactions due to its ability to form strong bonds with carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium, [diazo(trimethylsilyl)methyl]- is typically prepared by the lithiation of trimethylsilyldiazomethane using butyllithium. The reaction can be represented as follows: [ \text{(CH₃)₃SiCHN₂ + BuLi → (CH₃)₃SiCLiN₂ + BuH} ] This reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the product .
Industrial Production Methods: While the compound is primarily synthesized in laboratory settings for research purposes, its industrial production involves similar lithiation processes. The use of butyllithium and other lithium reagents is common in large-scale synthesis, with careful control of reaction conditions to maintain product purity and yield .
Chemical Reactions Analysis
Types of Reactions: Lithium, [diazo(trimethylsilyl)methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler lithium compounds.
Substitution: The diazo group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or other nucleophiles are used for substitution reactions.
Major Products Formed:
Oxidation: Lithium oxides and silicon oxides.
Reduction: Simpler lithium compounds and silanes.
Substitution: Various substituted organolithium compounds
Scientific Research Applications
Lithium, [diazo(trimethylsilyl)methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which lithium, [diazo(trimethylsilyl)methyl]- exerts its effects involves the formation of strong lithium-carbon bonds. These bonds are highly reactive and can participate in various chemical transformations. The compound acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. This reactivity is facilitated by the presence of the diazo group, which stabilizes the lithium-carbon bond and enhances its reactivity .
Comparison with Similar Compounds
(Trimethylsilyl)methyllithium: This compound has a similar structure but lacks the diazo group.
Lithium bis(trimethylsilyl)amide: Another organolithium compound with different reactivity.
Uniqueness: Lithium, [diazo(trimethylsilyl)methyl]- is unique due to the presence of the diazo group, which imparts distinct reactivity and stability. This makes it particularly useful in reactions that require strong nucleophiles and stable intermediates .
Properties
CAS No. |
84645-45-4 |
|---|---|
Molecular Formula |
C4H9LiN2Si |
Molecular Weight |
120.2 g/mol |
IUPAC Name |
lithium;diazomethyl(trimethyl)silane |
InChI |
InChI=1S/C4H9N2Si.Li/c1-7(2,3)4-6-5;/h1-3H3;/q-1;+1 |
InChI Key |
VANMFGKYFWMORF-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C[Si](C)(C)[C-]=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-1,4-dithiaspiro[4.4]non-6-ene](/img/structure/B14426489.png)

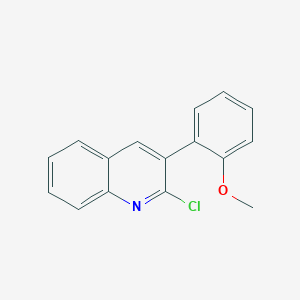

![(1R,2R)-N~1~,N~2~-Bis[(pyridin-2-yl)methyl]cyclohexane-1,2-diamine](/img/structure/B14426530.png)
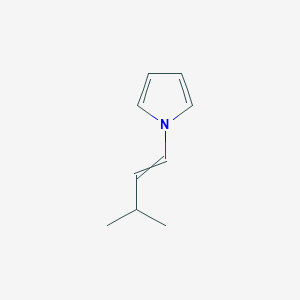


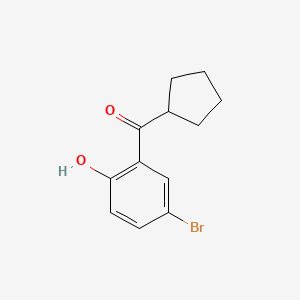


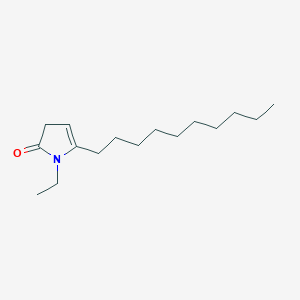
![N-{4-Chloro-2-[(4-chlorophenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14426565.png)
